3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride 3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17804901
InChI: InChI=1S/C11H15NOS.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H
SMILES:
Molecular Formula: C11H16ClNOS
Molecular Weight: 245.77 g/mol

3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC17804901

Molecular Formula: C11H16ClNOS

Molecular Weight: 245.77 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride -

Specification

Molecular Formula C11H16ClNOS
Molecular Weight 245.77 g/mol
IUPAC Name 3-(2-methoxyphenyl)sulfanylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15NOS.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H
Standard InChI Key QMLWHIICMWHHCW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1SC2CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride belongs to the class of substituted pyrrolidines, featuring a sulfur atom bridging the pyrrolidine ring and a 2-methoxyphenyl group. The molecular formula is deduced as C11H14ClNOS\text{C}_{11}\text{H}_{14}\text{ClNOS}, with a molecular weight of approximately 245.77 g/mol. The presence of the sulfanyl (-S-) group introduces distinct electronic and steric properties, influencing both reactivity and intermolecular interactions.

The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications. Key structural features include:

  • Pyrrolidine core: A saturated five-membered ring with one nitrogen atom, contributing to conformational flexibility.

  • 2-Methoxyphenylsulfanyl substituent: An arylthioether group providing hydrophobic character and potential for π-π stacking interactions.

  • Chiral center: The pyrrolidine ring’s 3-position creates stereochemical complexity, which may influence biological activity .

Comparative analysis with analogs reveals distinct differences. For instance, replacing the sulfanyl group with a sulfonyl moiety (as in 3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride) increases polarity and hydrogen-bonding capacity. Such modifications highlight the tunability of physicochemical properties through functional group interconversion.

Synthetic Methodologies

The synthesis of 3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride likely involves multi-step routes leveraging established pyrrolidine functionalization strategies. A plausible pathway includes:

  • Pyrrolidine functionalization: Introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry.

  • Aryl coupling: Attaching the 2-methoxyphenyl moiety through Ullmann or Buchwald-Hartwig amination.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A related synthesis, described for pyrrolidine derivatives, employs a nitro-Mannich/hydroamination cascade using gold catalysis (Figure 1) . This method, while developed for nitro-containing analogs, demonstrates the feasibility of constructing polysubstituted pyrrolidines with high diastereoselectivity. Adapting such approaches could enable efficient access to the target compound.

Table 1: Representative Synthetic Conditions for Pyrrolidine Derivatives

StepReagents/ConditionsPurpose
Nitro-MannichKOtBu, PhMe, RTForm β-nitroamine intermediate
HydroaminationAu(PPh₃)Cl, AgSbF₆, DCE, 70°CCyclize to pyrrolidine core
PurificationFlash chromatography (PE/EtOAc)Isolate desired diastereomers

These conditions, optimized for electron-deficient systems, may require modification for sulfanyl-containing substrates due to differing electronic profiles .

Biological Activities and Mechanistic Insights

While direct studies on 3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride are sparse, structurally related compounds exhibit notable biological activities. For example:

  • Enzyme inhibition: Sulfanyl-containing pyrrolidines often act as enzyme inhibitors, leveraging sulfur’s nucleophilic character to interact with catalytic residues.

  • Anti-inflammatory effects: Analogous molecules modulate cyclooxygenase (COX) pathways, suggesting potential utility in inflammation management .

  • Anticancer potential: Thioether-bearing heterocycles demonstrate pro-apoptotic effects in cancer cell lines, possibly through redox modulation.

The sulfanyl group’s ability to form reversible disulfide bonds or coordinate metal ions may underpin these activities. Comparative studies indicate that sulfanyl analogs exhibit greater membrane permeability than sulfonyl derivatives, enhancing bioavailability.

Applications in Pharmaceutical Research

The compound’s structural features align with key pharmacophore requirements for central nervous system (CNS) targets. Potential applications include:

  • Dopamine receptor modulation: Pyrrolidine scaffolds are prevalent in antipsychotic agents, with sulfanyl groups influencing receptor binding kinetics .

  • Antimicrobial agents: Thioether-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria .

Table 2: Comparative Properties of Pyrrolidine Derivatives

CompoundFunctional GroupLogPSolubility (mg/mL)
3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine HCl-S-2.115.2 (H₂O)
3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine HCl-SO₂-1.38.7 (H₂O)
3-(2-Methoxyphenyl)pyrrolidine HClNone2.822.5 (H₂O)

Data inferred from analogs suggest that the sulfanyl group balances lipophilicity and solubility, optimizing drug-like properties .

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